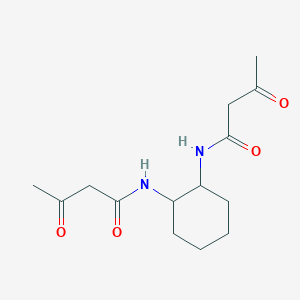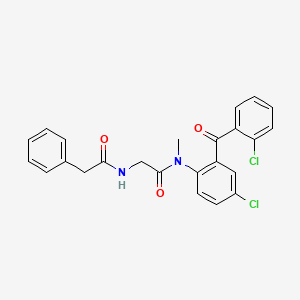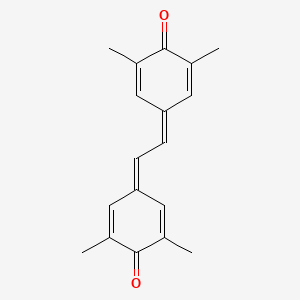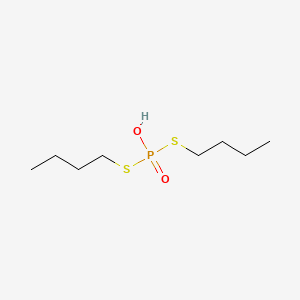
Phosphorodithioic acid, S,S-dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, S,S-dibutyl ester is an organophosphorus compound with the molecular formula C8H19O2PS2. This compound is known for its unique chemical properties and is used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorodithioic acid, S,S-dibutyl ester can be synthesized through the reaction of phosphorus pentasulfide with butanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
P2S5+4C4H9OH→2(C4H9O)2PS2H+H2S
This reaction involves the substitution of the hydroxyl groups in butanol with the phosphorodithioic acid group, resulting in the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodithioic acid, S,S-dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodithioic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to form phosphorodithioic acid and butanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester.
Major Products Formed
Oxidation: Phosphorodithioic acid derivatives.
Substitution: Various substituted phosphorodithioic acid esters.
Hydrolysis: Phosphorodithioic acid and butanol.
Applications De Recherche Scientifique
Phosphorodithioic acid, S,S-dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of lubricants, additives, and other industrial chemicals.
Mécanisme D'action
The mechanism by which phosphorodithioic acid, S,S-dibutyl ester exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorodithioic acid, O,O-diethyl ester: Similar in structure but with different ester groups.
Phosphorodithioic acid, O,O,S-trimethyl ester: Contains different ester and thioester groups .
Uniqueness
Phosphorodithioic acid, S,S-dibutyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
72284-33-4 |
|---|---|
Formule moléculaire |
C8H19O2PS2 |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
bis(butylsulfanyl)phosphinic acid |
InChI |
InChI=1S/C8H19O2PS2/c1-3-5-7-12-11(9,10)13-8-6-4-2/h3-8H2,1-2H3,(H,9,10) |
Clé InChI |
XQAIKBBDIMKVJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCSP(=O)(O)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


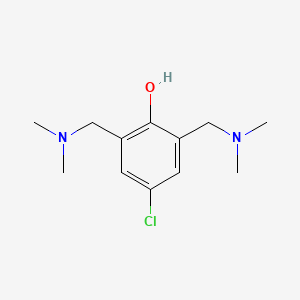
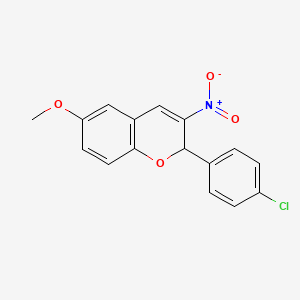
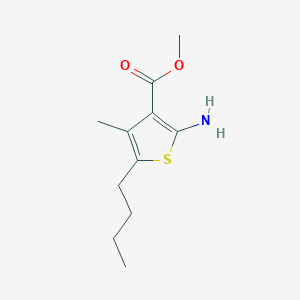
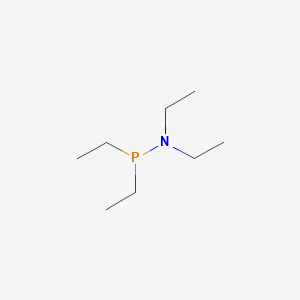
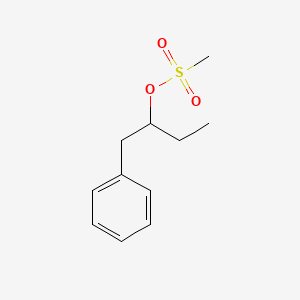

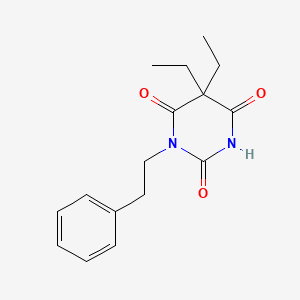
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)
